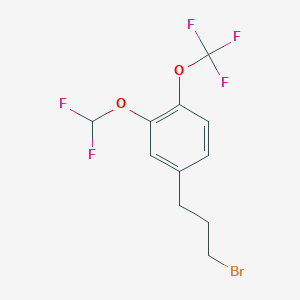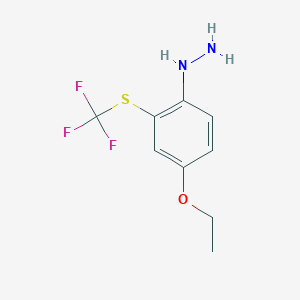
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-ethoxy-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological system in which it is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
- 1-(4-Methoxy-2-(trifluoromethylthio)phenyl)hydrazine
- 1-(4-Ethoxy-2-(trifluoromethylsulfonyl)phenyl)hydrazine
- 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)amine
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11F3N2OS |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[4-ethoxy-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-6-3-4-7(14-13)8(5-6)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
BKRDMNLHPZRNEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




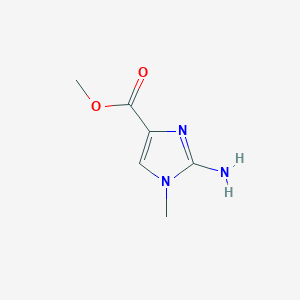

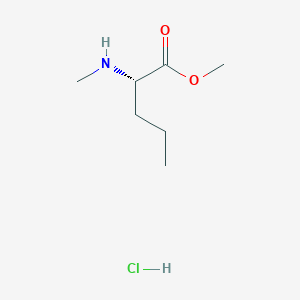
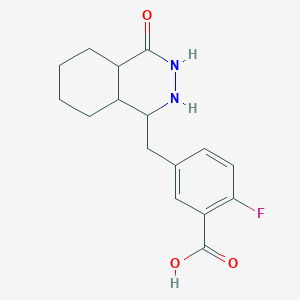

![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
![Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
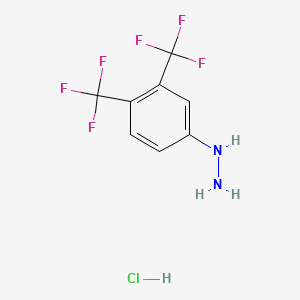
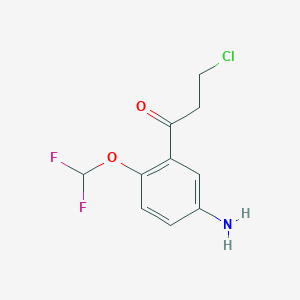

![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
